2-Sec-butylsulfanyl-benzothiazole
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Overview
Description
2-Sec-butylsulfanyl-benzothiazole: is an organic compound with the molecular formula C11H13NS2 It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sec-butylsulfanyl-benzothiazole typically involves the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature . Another method involves the photooxidative cross-coupling of 2-aminothiophenols with alpha-oxocarboxylic acids under blue UV irradiation in the presence of hydrogen peroxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Sec-butylsulfanyl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-Sec-butylsulfanyl-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Sec-butylsulfanyl-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. Additionally, its aromatic structure allows it to interact with biological membranes and proteins, potentially leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and dyes.
2-Phenylbenzothiazole: Investigated for its anticancer properties.
Uniqueness: 2-Sec-butylsulfanyl-benzothiazole is unique due to its sec-butylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C11H13NS2 |
---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS2/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |
InChI Key |
SYKZLLFNVNXARA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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